![molecular formula C11H8F3NO B3041927 8-Methoxy-2-(trifluoromethyl)quinoline CAS No. 41958-00-3](/img/structure/B3041927.png)
8-Methoxy-2-(trifluoromethyl)quinoline
Overview
Description
8-Methoxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H8F3NO . It is a solid substance at room temperature . The compound is part of the quinoline family, which is widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, treatment of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me2PSiMe3 resulted in the mixture of 7-, 5-, and 8-dimethylphosphano derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H8F3NO/c1-17-8-4-2-3-6-7(16)5-9(11(12,13)14)15-10(6)8/h2-5H,1H3, (H,15,16) .Chemical Reactions Analysis
Quinoline compounds, including this compound, are known to undergo electrophilic and nucleophilic substitution reactions . The trifluoromethyl group in particular has been shown to be crucial in generating selective and potent novel endochin-like quinolones (ELQs) .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 227.18 .Scientific Research Applications
Molecular Structure and Protonation
8-Methoxy-2-(trifluoromethyl)quinoline and its derivatives have been studied for their molecular structure and protonation trends. Research involving X-ray measurements, NMR spectra, and theoretical calculations on similar compounds, like 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines, revealed significant insights into their molecular behavior. These studies highlight the basicity and stability of different quinoline derivatives, which are crucial for their potential applications in scientific research (Dyablo et al., 2016).
Nucleophilic Substitution and Hydroxy Form Stabilization
8-Methoxy derivatives of quinoline have been explored for their nucleophilic substitution properties. Demethylation of methoxy groups in such compounds leads to the formation of quinolones in the hydroxy form, stabilized by intramolecular hydrogen bonding. These findings suggest potential applications in synthesizing ligands for binding protic and Lewis acids, highlighting the chemical versatility of 8-methoxyquinoline derivatives (Dyablo & Pozharskii, 2019).
Synthesis of Ligands and Fluorophores
The combination of SNH reaction and aza-Diels–Alder reaction has been used to synthesize 8-Hydroxy(methoxy)-substituted 2-[6-(1-methylindol-3-yl)pyridin-2-yl]quinoline ligands. These compounds, developed through innovative synthetic routes, demonstrate the potential of 8-methoxyquinoline derivatives in creating novel fluorophores and ligands (Savchuk et al., 2021).
Anticorrosive Properties
Quinoline derivatives, including 8-methoxyquinoline, have been identified as effective anticorrosive materials. The high electron density and presence of polar substituents in these compounds allow them to form stable chelating complexes with metallic surfaces. This property makes them suitable for applications in corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).
Herbicidal Potential
Research on 8-methoxyquinoline derivatives has also delved into their herbicidal properties. For instance, 8-Methoxyquinoline 5-amino acetic acid showed significant efficacy in weed control, indicating the potential of these compounds in agricultural applications (E. et al., 2015).
Antibacterial Activity
Certain 8-methoxyquinoline derivatives have demonstrated potent antibacterial activity. This suggests their potential use in developing new antibacterial agents and contributes to the expanding field of medicinal chemistry focusing on quinoline-based compounds (Singh et al., 2010).
Mechanism of Action
Biochemical Pathways
Quinoline derivatives have been implicated in various biochemical pathways, including those involving oxidative stress and lipid peroxidation
Result of Action
It’s worth noting that quinoline derivatives have been studied for their potential anti-parasitic effects, among other biological activities
Safety and Hazards
Future Directions
The growing interest in fluorinated derivatives of quinolines, including 8-Methoxy-2-(trifluoromethyl)quinoline, stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Some promising quinoline derivatives are currently under clinical trials, representing an excellent platform for the design of new potent, selective, effective, and safe antimalarial drugs against emergent resistance malarial models .
properties
IUPAC Name |
8-methoxy-2-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-16-8-4-2-3-7-5-6-9(11(12,13)14)15-10(7)8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYHZEVXRSWJGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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